

Spectroscopic Profile of 4-Thioureidobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *4-Thioureidobenzoic acid*

Cat. No.: *B1300826*

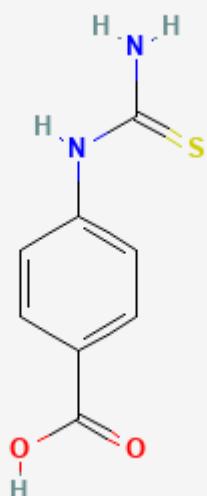
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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Thioureidobenzoic acid**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

4-Thioureidobenzoic acid

- Molecular Formula: C₈H₈N₂O₂S[\[1\]](#)
- Molecular Weight: 196.23 g/mol [\[1\]](#)
- Structure:



Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **4-Thioureidobenzoic acid**. These values are derived from the analysis of its functional groups—a para-substituted benzoic acid and a thiourea moiety—and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~9.5 - 10.5	Singlet (broad)	1H	Thioamide proton (-NH-)
~7.8 - 8.0	Doublet	2H	Aromatic protons ortho to -COOH
~7.5 - 7.7	Doublet	2H	Aromatic protons ortho to -NHCSNH ₂
~7.0 - 8.0	Singlet (broad)	2H	Thioamide protons (-NH ₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~183	Thiocarbonyl carbon (C=S)
~167	Carboxylic acid carbon (C=O)
~145	Aromatic carbon attached to -NHCSNH ₂
~131	Aromatic C-H (ortho to -COOH)
~125	Aromatic carbon attached to -COOH
~118	Aromatic C-H (ortho to -NHCSNH ₂)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (thiourea)
3300 - 2500	Strong, Very Broad	O-H stretching (carboxylic acid dimer)
~1700	Strong	C=O stretching (carboxylic acid)
~1600, ~1500	Medium-Strong	C=C stretching (aromatic ring)
~1550	Medium	N-H bending (thiourea)
~1300	Medium	C-N stretching (thiourea)
~1250	Medium	C-O stretching (carboxylic acid)
~750	Strong	C=S stretching (thiourea)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
196	[M] ⁺ , Molecular ion
179	[M - NH ₃] ⁺
151	[M - COOH] ⁺
136	[M - NH ₂ CS] ⁺
120	[C ₇ H ₄ O ₂] ⁺
92	[C ₆ H ₄ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Thioureidobenzoic acid** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

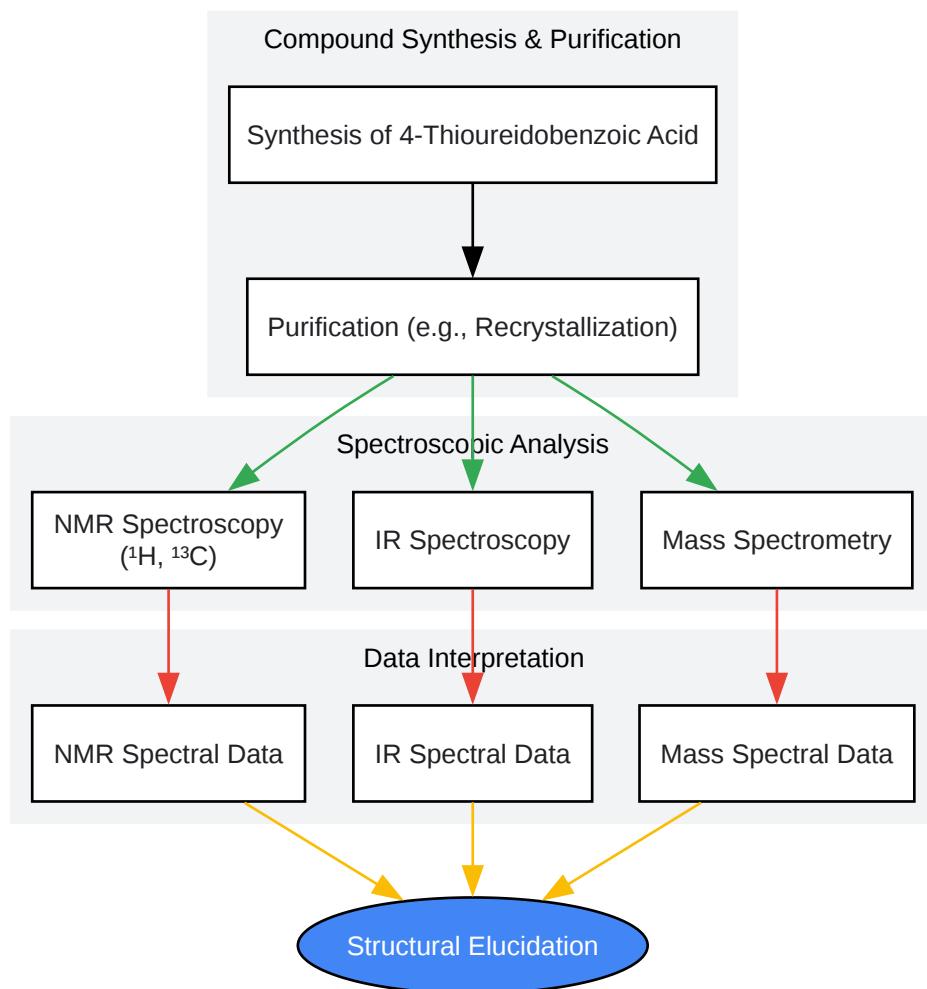
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. The mass-to-charge ratio (m/z) of the ions is recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Thioureidobenzoic acid**.



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References

- 1. GSRS [gsrs.ncats.nih.gov]
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